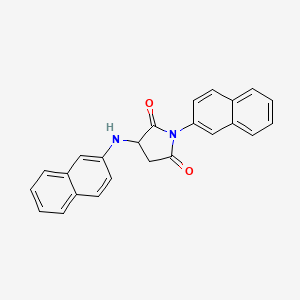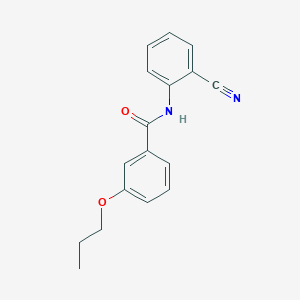
3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide, also known as BMPPA, is a compound that has gained attention in scientific research due to its potential therapeutic applications. BMPPA is a small molecule that belongs to the class of benzothiazole derivatives, which have been reported to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Wirkmechanismus
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, which is known to play a critical role in cancer cell survival and proliferation. 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide has also been reported to inhibit the NF-kB pathway, which is involved in the regulation of immune responses and inflammation. In addition, 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide can inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure.
Biochemical and Physiological Effects:
3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide can inhibit the migration and invasion of cancer cells, which are critical steps in the metastatic process. 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide has also been reported to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Furthermore, 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide can inhibit the replication of the hepatitis B virus and the HIV virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide is its broad-spectrum activity against various types of cancer cells and viruses. In addition, 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide has been shown to have low toxicity in normal cells, which is a desirable feature for a potential therapeutic agent. However, one of the limitations of 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide is its poor solubility in water, which can make it difficult to administer in vivo. Furthermore, the pharmacokinetics and pharmacodynamics of 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide have not been fully characterized, which limits its clinical development.
Zukünftige Richtungen
Further research is needed to fully understand the mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide and its potential therapeutic applications. One of the future directions of research is to develop more potent and selective derivatives of 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide that can overcome its limitations, such as poor solubility and low bioavailability. In addition, preclinical studies are needed to evaluate the safety and efficacy of 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide in animal models of cancer and viral infections. Finally, clinical trials are needed to determine the optimal dose and schedule of 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide for the treatment of human diseases.
Synthesemethoden
The synthesis of 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide has been reported in the literature by several research groups. One of the most commonly used methods involves the reaction of 2-aminobenzothiazole with N-(4-chloromethyl)pyrimidine-2-amine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with N-methylpropanamide to yield 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide. The purity of the synthesized compound can be improved by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its anti-cancer activity. Several studies have shown that 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide can inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer. The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell survival and proliferation.
In addition to its anti-cancer activity, 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide has also been investigated for its anti-inflammatory and anti-viral effects. Studies have shown that 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide has also been reported to exhibit anti-viral activity against the hepatitis B virus and the human immunodeficiency virus (HIV).
Eigenschaften
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-N-methyl-N-(pyrimidin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-20(10-12-8-9-17-11-18-12)16(21)7-6-15-19-13-4-2-3-5-14(13)22-15/h2-5,8-9,11H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPANKDZKZYDLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=NC=C1)C(=O)CCC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-methyl-3-phenyl-2-propen-1-ylidene)-3-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5201298.png)

![N-(1-(1-adamantyl)-2-{[2-(dimethylamino)ethyl]amino}-2-oxoethyl)-4-methylbenzamide](/img/structure/B5201308.png)
![(3S*)-4-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1-ethyl-3-methyl-2-piperazinone](/img/structure/B5201312.png)
![ethyl 4-({4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}sulfonyl)benzoate](/img/structure/B5201322.png)
![3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol](/img/structure/B5201330.png)

![5-(3-nitrophenyl)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5201343.png)
![methyl 2-{[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoate](/img/structure/B5201358.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5201377.png)
![2-chloro-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B5201392.png)
![8-benzoyl-7-[(4-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5201400.png)
![methyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5201407.png)